molecular formula C19H25NO B2471098 N-(adamantanylethyl)benzamide CAS No. 391220-92-1

N-(adamantanylethyl)benzamide

Cat. No. B2471098
CAS RN: 391220-92-1
M. Wt: 283.415
InChI Key: NFDQILPBGXQVEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-(Adamantanylethyl)benzamide can be synthesized from 1-adamantyl nitrate. The reactions are carried out in sulfuric acid media . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of benzamide, a component of this compound, has been determined in the gas phase by electron diffraction using results from quantum chemical calculations .


Chemical Reactions Analysis

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Physical And Chemical Properties Analysis

Most amides, including this compound, are solids at room temperature. The boiling points of amides are much higher than those of alcohols of similar molar mass .

Scientific Research Applications

Pharmacological Applications

N-(adamantanylethyl)benzamide derivatives have been explored for their potential in pharmacology, particularly in the development of new therapeutic agents. Wilkinson et al. (2017) investigated bioisosteres of adamantanyl benzamide for their P2X7 receptor antagonism, aiming to improve pharmacological properties like metabolic stability. Their study led to the identification of a trifluorinated benzamide with enhanced metabolic stability and physicochemical properties, effective against several P2X7R polymorphisms (Wilkinson et al., 2017).

Anti-Dengue Virus Activity

In the quest for treatments against dengue fever, Joubert et al. (2018) synthesized N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide and its derivatives, demonstrating significant anti-DENV serotype 2 activity. This study highlighted the potential of adamantane-based compounds in developing agents to combat dengue virus, showcasing their low cytotoxicity and significant inhibitory activity (Joubert et al., 2018).

Materials Science: Polyamide-Imides

In materials science, adamantane-containing compounds have contributed to advancements in polymer technology. Liaw et al. (2001) synthesized new polyamide-imides containing pendent adamantyl groups, revealing these materials' high thermal stability and potential for creating flexible, tough films with significant mechanical strength (Liaw & Liaw, 2001).

Antimicrobial and Antitumor Potential

The synthesis and biological evaluation of benzamide derivatives containing the adamantane moiety were reported by Gurgu (2018), highlighting their antimicrobial activity and favorable ADME profile. This study underscores the therapeutic potential of these compounds, indicating a promising direction for further research into their use as antimicrobial and possibly antitumor agents (Gurgu, 2018).

Inhibitors of Histone Deacetylase

Saito et al. (1999) explored synthetic benzamide derivatives, including those with adamantane structures, for their ability to inhibit histone deacetylase (HDA), a crucial enzyme in regulating gene expression. These compounds showed marked antitumor activity in vivo, representing a novel approach to cancer treatment (Saito et al., 1999).

Mechanism of Action

Target of Action

The primary target of N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE is speculated to be the non-structural protein DENV NS2B/NS3 protease of the dengue virus . This protein plays a crucial role in the life cycle of the virus, making it a promising target for antiviral agents .

Mode of Action

N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE is believed to interact with its target by inhibiting the uncoating step in the virus life cycle and/or blocking virus penetration into the host cell . This interaction disrupts the normal function of the DENV NS2B/NS3 protease, thereby inhibiting the replication of the virus .

Biochemical Pathways

It is known that the compound interferes with the replication cycle of the dengue virus . By inhibiting the DENV NS2B/NS3 protease, N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE prevents the virus from successfully replicating within host cells .

Pharmacokinetics

The compound’s adamantane structure suggests it may have good bioavailability due to the lipophilic nature of adamantane derivatives

Result of Action

The result of N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE’s action is the inhibition of the dengue virus replication within host cells . By preventing the virus from replicating, N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE can potentially halt the progression of the disease caused by the virus .

Action Environment

The action of N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE is likely influenced by various environmental factors. For instance, the pH and temperature of the host organism’s body can impact the compound’s stability and efficacy . Additionally, the presence of other molecules in the body can potentially affect the compound’s ability to reach and interact with its target

Future Directions

There is potential for the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions . These inhibitors are expected to show satisfactory efficacy and safety profiles .

properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-13(20-18(21)17-5-3-2-4-6-17)19-10-14-7-15(11-19)9-16(8-14)12-19/h2-6,13-16H,7-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDQILPBGXQVEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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